molecular formula C24H26N4O5S B15031533 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-cyclohexylpropanamide

3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-cyclohexylpropanamide

Cat. No.: B15031533
M. Wt: 482.6 g/mol
InChI Key: IDQKDDTWRKCTCM-MFKUBSTISA-N
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Description

3-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide is a complex organic compound that features a combination of benzodioxole and benzisothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with a hydrazine derivative, followed by the introduction of the benzisothiazole moiety. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The hydrazine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and benzisothiazole moieties can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with similar structural features.

    Benzisothiazole: Another compound with a benzisothiazole moiety.

    Hydrazine derivatives: Compounds with similar hydrazine functional groups.

Uniqueness

What sets 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide apart is its combination of these moieties in a single molecule

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

3-[[(E)-1,3-benzodioxol-5-ylmethylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-cyclohexylpropanamide

InChI

InChI=1S/C24H26N4O5S/c29-23(26-18-6-2-1-3-7-18)12-13-28(24-19-8-4-5-9-22(19)34(30,31)27-24)25-15-17-10-11-20-21(14-17)33-16-32-20/h4-5,8-11,14-15,18H,1-3,6-7,12-13,16H2,(H,26,29)/b25-15+

InChI Key

IDQKDDTWRKCTCM-MFKUBSTISA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)/N=C/C4=CC5=C(C=C4)OCO5

Canonical SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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